molecular formula C8H16ClN3O2 B1226982 Pentamustine CAS No. 73105-03-0

Pentamustine

Cat. No.: B1226982
CAS No.: 73105-03-0
M. Wt: 221.68 g/mol
InChI Key: UOAFGUOASVSLPK-UHFFFAOYSA-N
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Chemical Reactions Analysis

Pentamustine undergoes various chemical reactions, including:

Scientific Research Applications

Pentamustine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Pentamustine is unique due to its structure, which combines features of both alkylating agents and purine analogs . Similar compounds include:

This compound’s distinct structure and mechanism of action make it a valuable compound in the treatment of various cancers and in scientific research.

Properties

CAS No.

73105-03-0

Molecular Formula

C8H16ClN3O2

Molecular Weight

221.68 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea

InChI

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13)

InChI Key

UOAFGUOASVSLPK-UHFFFAOYSA-N

SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

Canonical SMILES

CC(C)(C)CNC(=O)N(CCCl)N=O

73105-03-0

Origin of Product

United States

Synthesis routes and methods

Procedure details

The entire yield of 1-neopentyl-3-(2-chloroethyl) urea (0.08 mol) was dissolved in 120 ml of concentrated HCl:ethanol, 2:1 at 5° C. in a 500 ml round bottom flask equipped with magnetic stirring. Sodium nitrite (5.5 g, 0.08 mol) was dissolved in 30 ml of water and added to the solution over a ten-minute period. Stirring continued for 2 hrs, and the yellow, crystalline precipitate was filtered and washed with five 100 ml portions of chilled distilled water. The product was dried in vacuo for 18 hrs. giving 15 g (84%) which melted with decomposition at 52°-3° C. IR analysis showed peaks at 1730/cm (C=O) and 1520/cm (C--N--H). NMR showed a singlet (9H) at 1 ppm, a doublet (2H, J=6.5 HZ) at 3.3 ppm, a triplet (2H, J=6.5 Hz) at 3.6 ppm, and a triplet (2H, J=6.5 Hz) at 4.2 ppm.
Name
1-neopentyl-3-(2-chloroethyl) urea
Quantity
0.08 mol
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
( 9H )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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